Benzenamine, 2-(cyclopentylidenemethyl)-
Beschreibung
Benzenamine, 2-(cyclopentylidenemethyl)-, is an aromatic amine characterized by a cyclopentylidenemethyl substituent at the 2-position of the benzene ring. This substituent introduces a fused five-membered cyclic structure via a methylene bridge, conferring unique steric and electronic properties.
Eigenschaften
CAS-Nummer |
1279722-89-2 |
|---|---|
Molekularformel |
C12H15N |
Molekulargewicht |
173.25 g/mol |
IUPAC-Name |
2-(cyclopentylidenemethyl)aniline |
InChI |
InChI=1S/C12H15N/c13-12-8-4-3-7-11(12)9-10-5-1-2-6-10/h3-4,7-9H,1-2,5-6,13H2 |
InChI-Schlüssel |
UPHKMWCESGUAEN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=CC2=CC=CC=C2N)C1 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-(cyclopentylidenemethyl)- typically involves the reaction of cyclopentanone with benzenamine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, which proceeds through the formation of an intermediate imine. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of Benzenamine, 2-(cyclopentylidenemethyl)- may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 2-(cyclopentylidenemethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions can lead to a variety of substituted benzenamine derivatives .
Wissenschaftliche Forschungsanwendungen
Benzenamine, 2-(cyclopentylidenemethyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
Wirkmechanismus
The mechanism of action of Benzenamine, 2-(cyclopentylidenemethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Substituted Benzenamines with Heterocyclic/Aromatic Substituents
- 2-(3,4-Difluorophenoxy)aniline (): Structure: Fluorinated phenoxy group at the 2-position. Properties: Fluorine atoms improve lipophilicity and metabolic stability. Melting point: ~100–120°C (estimated). Applications: Key intermediate in fluorescent dye synthesis and substitution reactions .
Comparison: The cyclopentylidenemethyl group in the target compound introduces a non-aromatic, rigid cycloalkane substituent, contrasting with the aromatic benzothiazole or fluorinated phenoxy groups.
Alkyl-Substituted Benzenamines
Its cyclic nature may also restrict rotational freedom, influencing crystal packing and melting points.
Bioactive Benzenamine Derivatives
- N,N-Dimethyl-2-(2-amino-4-(18)F-fluorophenylthio)benzylamine (4-(18)F-ADAM) (): Structure: Fluorinated phenylthio group and dimethylamino side chain. Properties: High affinity for serotonin transporters (Ki = 0.081 nM). Applications: PET imaging agent for neurological studies .
- 2-(2'-((Dimethylamino)methyl)-4'-(4-(18)F-fluorobutoxy)phenylthiol)benzenamine (): Structure: Fluorobutoxy and thioether substituents. Properties: Optimized blood-brain barrier penetration. Applications: Radioligand for serotonin transporter imaging .
Comparison :
The target compound lacks the fluorine or sulfur atoms critical for receptor binding in these bioactive analogs. However, the cyclopentylidenemethyl group could be explored for modulating lipophilicity in drug design.
Physicochemical Properties (Theoretical Estimates)
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent Effects |
|---|---|---|---|
| Benzenamine, 2-(cyclopentylidenemethyl)- | C₁₂H₁₃N | 171.24 | Rigidity, steric bulk, moderate polarity |
| 2-(Benzothiazol-2-yl)aniline | C₁₃H₁₀N₂S | 226.30 | Aromatic conjugation, high stability |
| 2-(3,4-Difluorophenoxy)aniline | C₁₂H₉F₂NO | 245.21 | Fluorine-induced polarity, stability |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
